molecular formula C14H18N2O2 B4585828 1-[4-(2-Methoxyphenoxy)butyl]imidazole

1-[4-(2-Methoxyphenoxy)butyl]imidazole

Cat. No.: B4585828
M. Wt: 246.30 g/mol
InChI Key: PLZPLOXJGGYEQN-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenoxy)butyl]imidazole is a synthetic imidazole-based compound of significant interest in medicinal chemistry and neuroscience research. This molecule features an imidazole heterocycle, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . The structure, comprising an imidazole head linked to a 2-methoxyphenoxy tail via a butyl chain, is analogous to other phenoxyalkylimidazoles that have demonstrated potent and selective biological activity. Preliminary investigation of structurally similar compounds suggests this molecule may serve as a high-value precursor for developing novel therapeutic agents. Its core research value lies in its potential as a potent and selective Monoamine Oxidase B (MAO-B) inhibitor . Related compounds with analogous architectures have shown nanomolar-range IC50 values for MAO-B, significantly protecting against neuronal loss and reversing behavioral impairments in pre-clinical models of Parkinson's disease . Researchers can utilize this compound to probe dopaminergic pathways and investigate novel neuroprotective strategies. Beyond neuroscience, the imidazole core is a key building block in oncology research, with many derivatives exhibiting potent anticancer activities through mechanisms such as kinase inhibition . This compound is supplied for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-17-13-6-2-3-7-14(13)18-11-5-4-9-16-10-8-15-12-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZPLOXJGGYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenoxy)butyl]imidazole typically involves the following steps:

    Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from butanol. The hydroxyl group of butanol is converted into a leaving group, such as a tosylate, which is then substituted with a phenoxy group.

    Attachment of the Methoxy Group: The phenoxy group is further functionalized by introducing a methoxy group through a nucleophilic substitution reaction.

    Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring. This is typically achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenoxy)butyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form, resulting in imidazoline derivatives.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated imidazoles, imidazoline derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-[4-(2-Methoxyphenoxy)butyl]imidazole has shown promise in pharmaceutical applications due to its potential as a therapeutic agent. Research indicates that it may act as an enzyme inhibitor or receptor modulator, which can be crucial in drug design for various diseases.

Case Studies

  • Anticancer Activity : Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation, suggesting its potential use in developing anticancer drugs.
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of this compound have shown that it may reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Biochemistry and Molecular Biology

The compound's interactions at the molecular level make it a valuable tool for biochemists. Its ability to modulate biological pathways allows researchers to study specific enzyme functions and cellular processes.

Mechanistic Studies

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Receptor Binding Studies : The binding affinity of this compound to various receptors has been analyzed, revealing its potential as a lead compound for drug development targeting these receptors.

Material Science

Beyond biological applications, this compound can also be utilized in material science for the development of new materials with specific chemical properties.

Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenoxy)butyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Imidazole vs. Benzimidazole Derivatives
  • 1-[4-(2-Methoxyphenoxy)butyl]imidazole: Features a single imidazole ring, enhancing its ability to participate in hydrogen bonding and metal interactions. The shorter heterocycle may improve metabolic stability compared to bulkier benzimidazoles .
  • 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole (): Contains a benzimidazole core (fused benzene-imidazole ring), which increases aromaticity and planar structure.
Substituent Effects
  • Butoconazole (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole) (): Shares the imidazole core but includes chlorophenyl and thioether groups. The chlorine atoms enhance electronegativity, improving antifungal activity via membrane disruption. In contrast, the methoxyphenoxy group in the target compound may favor antioxidant or anti-inflammatory pathways .
  • The target compound’s methoxy group offers similar polarity but lacks the hydroxyl functionality .

Chain Length and Substituent Position

  • 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole (): Uses a propyl chain with bulky tert-butyl and m-tolyloxy groups. The tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s butyl chain balances flexibility and solubility .
  • 1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole (): Incorporates a sulfonyl group, which increases acidity and reactivity in nucleophilic substitutions. The target compound’s methoxyphenoxy group provides milder electronic effects, favoring stability in physiological conditions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The methoxyphenoxy group in this compound provides moderate logP (~2.5), balancing membrane permeability and aqueous solubility. Comparatively, Butoconazole’s chlorinated substituents increase logP (~4.0), enhancing tissue penetration but risking hepatotoxicity .
  • Metabolic Stability : The absence of ester or thioether groups in the target compound may reduce susceptibility to hydrolysis, offering advantages over sulfonyl-containing analogs (e.g., ) .

Q & A

Q. What are best practices for reconciling divergent spectral data across studies?

  • Methodological Answer :
  • Reference Standards : Use commercially available analogs (e.g., 1-ethyl-2-phenylimidazole) for NMR calibration .
  • Collaborative Databases : Contribute to platforms like PubChem or CCDC (e.g., entry 1038591) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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